prostaglandin J2

描述

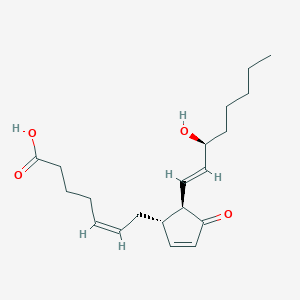

Prostaglandin J2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. This compound is particularly notable for its role in various biological processes, including inflammation and cell signaling. It is a product of the cyclooxygenase pathway and is derived from prostaglandin D2 through a series of non-enzymatic reactions .

准备方法

Synthetic Routes and Reaction Conditions: Prostaglandin J2 can be synthesized through the dehydration of prostaglandin D2. This process involves the removal of water molecules, leading to the formation of the cyclopentenone ring structure characteristic of this compound . The reaction typically occurs under mild conditions and does not require the presence of enzymes.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic retrosynthesis. This method employs enzymes to catalyze specific reactions, ensuring high stereoselectivity and efficiency. For example, the use of Baeyer–Villiger monooxygenase and ketoreductase enzymes can facilitate the production of this compound from simpler precursors .

化学反应分析

Michael Adduct Formation with Thiols

PGJ₂’s cyclopentenone ring undergoes nucleophilic addition with thiol-containing biomolecules, forming covalent Michael adducts (Fig. 1). This reaction is central to its electrophilic properties:

- Substrates : Free cysteine residues in proteins (e.g., proteasomes, UCH-L1) and glutathione (GSH) .

- Mechanism : The α,β-unsaturated carbonyl group reacts with thiols via 1,4-conjugate addition, forming stable thioether bonds .

- Consequences :

Table 1 : Key Michael Adduct Targets of PGJ₂

Metabolism and Transformation

PGJ₂ is derived from PGD₂ via non-enzymatic dehydration and undergoes further metabolism:

- Pathway :

- Reactivity of Metabolites :

Figure 1 : Metabolic pathway of PGJ₂ derivatives .

Enzyme Inhibition via Covalent Modification

PGJ₂ modulates enzyme activity through covalent interactions:

- Soluble Epoxide Hydrolase (hsEH) :

- COX-2 Upregulation :

Table 2 : Enzymatic Targets of PGJ₂

| Enzyme | Modification Type | Biological Outcome | Source |

|---|---|---|---|

| hsEH | Cysteine alkylation | Reduced epoxy-hydrolysis | |

| COX-2 | Transcriptional upregulation | Enhanced prostaglandin synthesis |

Interaction with Nuclear Receptors

PGJ₂ metabolites act as ligands for peroxisome proliferator-activated receptors (PPARs):

- PPARγ Activation :

Oxidative Stress Induction

PGJ₂’s electrophilic nature promotes oxidative damage:

- Mechanisms :

Synthetic Modifications

Recent synthetic efforts highlight PGJ₂’s reactivity:

科学研究应用

Neurodegenerative Diseases

PGJ2 has been studied extensively for its role in neurodegenerative diseases. Research indicates that it can exacerbate neuroinflammation but also offers neuroprotective benefits through PPAR-γ activation.

- Case Study : A study demonstrated that PGJ2-induced neuroinflammation could be counteracted by increasing intracellular cAMP levels, suggesting therapeutic strategies to mitigate its detrimental effects in models of Alzheimer's and Parkinson's diseases .

Cancer Therapy

The anticancer activity of 15d-PGJ2 is attributed to its ability to induce apoptosis and inhibit tumor growth.

- Mechanism : By activating PPAR-γ, PGJ2 influences pathways that lead to reduced cell proliferation and increased apoptosis in various cancer types .

- Data Table :

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis via PPAR-γ activation | |

| Colon Cancer | Inhibits angiogenesis | |

| Lung Cancer | Promotes oxidative stress leading to apoptosis |

Anti-inflammatory Applications

PGJ2 is recognized for its anti-inflammatory properties, making it a potential therapeutic agent in inflammatory diseases.

- Research Findings : Studies have shown that 15d-PGJ2 reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models .

| Inflammatory Condition | Mechanism | Effect Observed |

|---|---|---|

| Rheumatoid Arthritis | Inhibition of cytokine release | Reduced joint inflammation |

| Inflammatory Bowel Disease | Modulation of PPAR-γ | Improved intestinal architecture |

| Temporomandibular Joint Disorders | Decreased cytokine production | Pain reduction |

Metabolic Disorders

PGJ2 has implications in metabolic regulation, particularly concerning obesity and diabetes.

作用机制

Prostaglandin J2 exerts its effects through several mechanisms:

Covalent Modification of Proteins: this compound can covalently modify proteins at cysteine residues through Michael addition, which is attributed to its electrophilic nature.

Activation of Signaling Pathways: It activates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, leading to anti-inflammatory and anti-proliferative effects.

Modulation of Gene Expression: this compound can modulate the expression of various genes involved in inflammation and cell proliferation.

相似化合物的比较

Prostaglandin J2 is unique among prostaglandins due to its cyclopentenone ring structure and electrophilic properties. Similar compounds include:

Prostaglandin D2: The precursor of this compound, involved in inflammation and allergic responses.

15-deoxy-Δ12,14-prostaglandin J2: A derivative of this compound with potent anti-inflammatory properties.

Prostaglandin E2: Another member of the prostaglandin family, known for its role in inflammation and pain modulation.

This compound stands out due to its unique ability to covalently modify proteins and activate specific signaling pathways, making it a valuable compound for scientific research and therapeutic applications.

生物活性

Prostaglandin J2 (PGJ2) is a cyclopentenone prostaglandin that has garnered significant attention due to its diverse biological activities, particularly in inflammation, neurodegeneration, and cancer. This article delves into the multifaceted roles of PGJ2, supported by various studies and case analyses.

Overview of this compound

PGJ2 is primarily derived from the metabolism of arachidonic acid through the cyclooxygenase (COX) pathway. It exists in two forms: 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and This compound itself. Both forms exhibit distinct biological effects, largely attributed to their ability to activate nuclear receptors and modulate inflammatory responses.

Receptor Interactions

- PPAR-γ Activation : PGJ2 is a natural ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation and metabolism. Activation of PPAR-γ by 15d-PGJ2 leads to:

- GPCR Signaling : PGJ2 binds to G protein-coupled receptors (GPCRs), particularly DP1 and DP2, influencing intracellular signaling pathways that can either promote or inhibit neuronal injury depending on the receptor activated .

Covalent Modifications

PGJ2 can form covalent adducts with proteins, particularly cysteine residues, leading to alterations in protein function. This unique property contributes to its neurotoxic effects, especially in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Effects

PGJ2 has been shown to exert significant anti-inflammatory effects:

- Cytokine Inhibition : It reduces levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in various cell types .

- Reduction of Inflammatory Responses : In vivo studies indicate that 15d-PGJ2 can protect against exaggerated inflammatory responses during severe infections, such as influenza .

Antitumor Properties

Research highlights PGJ2's dual role in cancer biology:

- Pro-apoptotic Effects : At certain concentrations, PGJ2 induces apoptosis in cancer cells by activating death receptors and caspases .

- Tumor Promotion at Low Concentrations : Interestingly, low nanomolar concentrations may promote cancer cell proliferation, suggesting a complex dose-dependent relationship .

Neurodegenerative Disorders

A study demonstrated that PGJ2 contributes to neurodegeneration through mechanisms involving oxidative stress and inflammatory cytokine release. In models of Alzheimer's disease, PGJ2 was found to exacerbate neuronal loss by promoting neuroinflammation via microglial activation .

Influenza Infection Model

In a mouse model for severe influenza infection:

属性

IUPAC Name |

(Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOQENZZLBSFKO-POPPZSFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041105 | |

| Record name | Prostaglandin J2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60203-57-8 | |

| Record name | PGJ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60203-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Deoxy-delta-9-prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060203578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin J2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。